

Conteltinib in ALK-positive NSCLC patients

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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

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Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data for **Conteltinib** and other ALK inhibitors, compiled from clinical trials.

Drug (Generation)	Study Phase / Type	Patient Population	ORR (%)	Median PFS (Months)	Common TRAEs (Incidence ≥ 30%)
Conteltinib (2nd)	Phase 1 [1] [2]	ALK TKI-naïve	64.1	15.9	Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%) [1]
Conteltinib (2nd)	Phase 1 [1] [2]	Crizotinib-pretreated	33.3	6.73	(Same as above)
Alectinib (2nd)	Phase 3 (ALEX) [3]	ALK TKI-naïve	82.9 (Investigator-assessed)	34.8	Anemia (7.2% Gr≥3), Increased ALT (4.6% Gr≥3), Increased Blood

Drug (Generation)	Study Phase / Type	Patient Population	ORR (%)	Median PFS (Months)	Common TRAEs (Incidence ≥ 30%)
					Bilirubin (4.6% Gr≥3) [3]
Brigatinib (2nd)	Phase 2 (WILDERNESS, Neoadjuvant) [4]	Resectable, treatment-naïve	83.3 (ORR)	2-yr EFS: 70.1%	Data not fully reported in source
Lorlatinib (3rd)	Phase 3 (CROWN) [4]	ALK TKI-naïve	-	Increased with greater DepOR*	Data not fully reported in source

*DepOR: Depth of Response. A post-hoc analysis of the CROWN trial showed that a greater depth of tumor shrinkage was associated with increased progression-free survival [4].

Conteltinib Key Experimental Data and Protocol

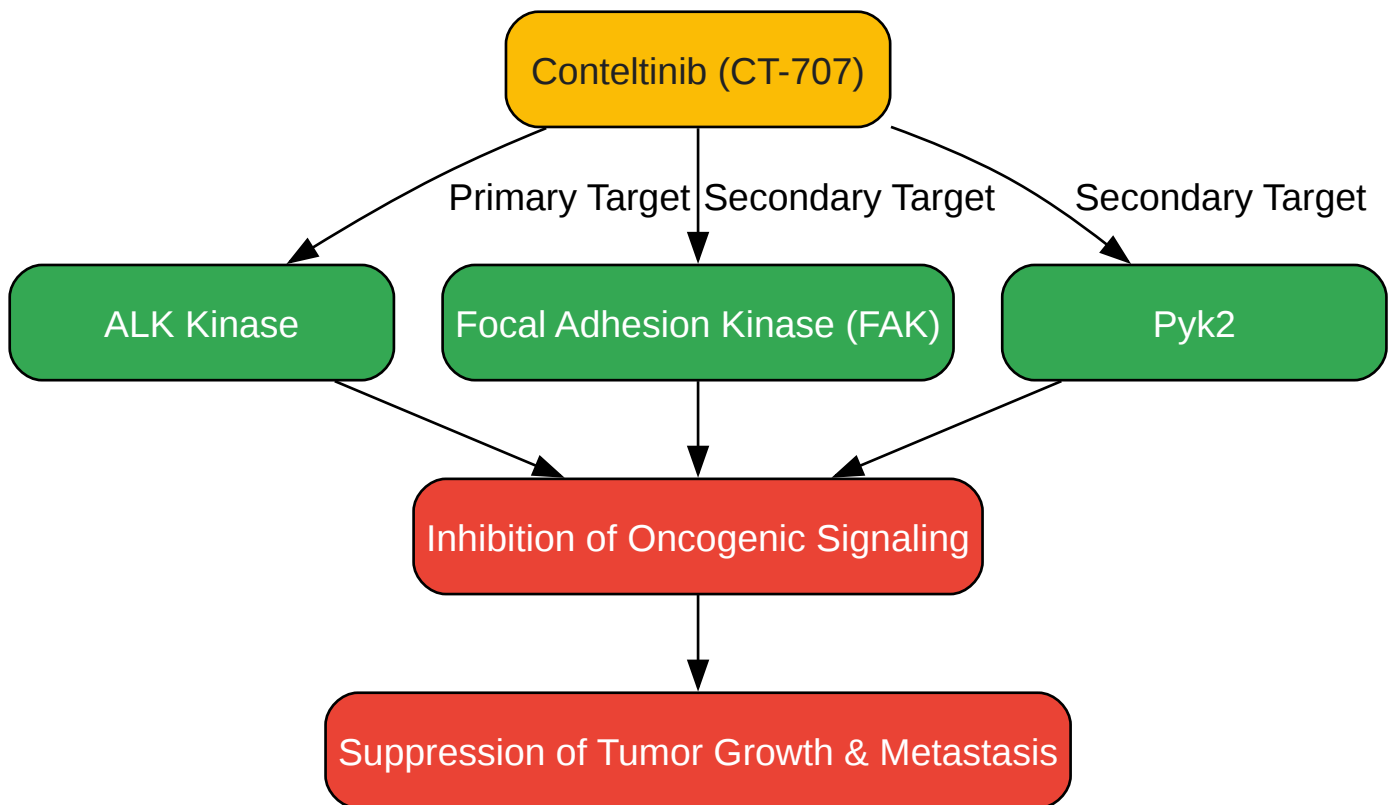
The primary data for **Conteltinib** comes from a first-in-human, multicenter, single-arm, open-label Phase 1 study (NCT02695550) [1].

- **Study Objectives:** The primary endpoints were to determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and overall safety profile. Secondary endpoints included pharmacokinetics (PK) and anti-tumor efficacy [1].
- **Dosing Protocol:** The study included a dose-escalation phase using a modified Fibonacci sequence. Patients received oral **Conteltinib** at doses of 50, 100, 200, 300, 450, 600, and 800 mg, taken once daily (QD). A dose expansion phase further evaluated 600 mg QD for TKI-naïve patients and 300 mg twice daily (BID) for crizotinib-pretreated patients [1] [2].
- **Key Findings:**
 - **Safety:** The MTD was not reached. Treatment-related adverse events (TRAEs) occurred in 90.6% of patients, with 14.1% being grade 3 or higher. The most common TRAEs were diarrhea and elevated serum creatinine [1].
 - **Efficacy:** In ALK TKI-naïve patients, **Conteltinib** demonstrated an ORR of 64.1% and a median PFS of 15.9 months. In crizotinib-pretreated patients, the ORR was 33.3% with a median PFS of 6.73 months [1] [2].

- **Recommended Phase 2 Dose:** 600 mg QD for ALK TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients [1].

Mechanism of Action and Multi-Target Profile

Conteltinib's distinct profile involves its multi-kinase inhibitory activity, as illustrated below.



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This multi-targeting capability, particularly the inhibition of **Focal Adhesion Kinase (FAK)**, is a key differentiator for **Conteltinib** [1] [5]. FAK is a non-receptor tyrosine kinase overexpressed in various tumors. It regulates signaling pathways like PI3K/AKT and RAS/MAPK, which are crucial for tumor cell proliferation, survival, migration, and metastasis [6] [5]. Targeting FAK may help overcome resistance to other therapies and suppress tumor metastasis.

Context and Limitations of Current Data

When interpreting these results, please consider:

- **Conteltinib's development stage:** The data comes from an early-phase trial designed to assess safety and dosing. The efficacy and safety profiles of Alectinib, Brigatinib, and Lorlatinib are established in larger Phase 3 trials [4] [3].
- **Lack of direct comparison:** No head-to-head trials compare **Conteltinib** directly with other 2nd-generation ALK inhibitors. The cross-trial comparison here is informative but should be interpreted with caution due to differences in trial designs and patient populations.
- **Treatment sequencing:** Research presented at ASCO 2025 highlights that **Alectinib** is associated with significantly longer progression-free survival compared to Brigatinib in a first-line setting. Furthermore, patients who transition to **Lorlatinib** after progression on a first-line TKI experience longer survival, underscoring the importance of sequencing strategies [4].

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To cite this document: Smolecule. [Conteltinib in ALK-positive NSCLC patients]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-in-alk-positive-nsclc-patients>]

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